molecular formula C8H6BrN3 B11884946 5-Bromo-1,6-naphthyridin-2-amine

5-Bromo-1,6-naphthyridin-2-amine

Cat. No.: B11884946
M. Wt: 224.06 g/mol
InChI Key: CTDCMWMZSBRQFY-UHFFFAOYSA-N
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Description

5-Bromo-1,6-naphthyridin-2-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 5-position and an amine group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,6-naphthyridin-2-amine typically involves the bromination of 1,6-naphthyridine followed by amination. One common method is the reaction of 1,6-naphthyridine with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,6-naphthyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups replacing the bromine atom or modifying the amine group .

Scientific Research Applications

5-Bromo-1,6-naphthyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1,6-naphthyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1,6-naphthyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5-position and the amine group at the 2-position allows for unique interactions and applications that are not observed in other naphthyridine derivatives .

Properties

Molecular Formula

C8H6BrN3

Molecular Weight

224.06 g/mol

IUPAC Name

5-bromo-1,6-naphthyridin-2-amine

InChI

InChI=1S/C8H6BrN3/c9-8-5-1-2-7(10)12-6(5)3-4-11-8/h1-4H,(H2,10,12)

InChI Key

CTDCMWMZSBRQFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=NC=C2)Br)N

Origin of Product

United States

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